Cas no 145232-51-5 (2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid)

2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid is a specialized naphthalene-derived carboxylic acid featuring a tert-butoxycarbonyl (Boc)-protected methylamino group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, combining a rigid naphthalene scaffold with a protected amine functionality. The Boc group enhances stability during synthetic manipulations, while the carboxylic acid moiety allows for further derivatization. Its well-defined stereochemistry and functional group compatibility make it valuable for constructing complex molecules, particularly in peptide mimetics or small-molecule drug development. The compound's balanced lipophilicity and steric properties may also contribute to optimized pharmacokinetic profiles in bioactive applications.
2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid structure
145232-51-5 structure
Product Name:2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid
CAS No:145232-51-5
MF:C19H23NO4
MW:329.39022564888
CID:4700781
Update Time:2025-10-23

2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • N-Boc-N-methyl-3-(2-naphthyl)-L-alanine
    • 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid
    • Inchi: 1S/C19H23NO4/c1-19(2,3)24-18(23)20(4)16(17(21)22)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,21,22)
    • InChI Key: WTGCDTYRZPRKIL-UHFFFAOYSA-N
    • SMILES: O(C(N(C)C(C(=O)O)CC1C=CC2C=CC=CC=2C=1)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 457
  • XLogP3: 3.9
  • Topological Polar Surface Area: 66.8

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2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid Related Literature

Additional information on 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid

Recent Advances in the Study of 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid (CAS: 145232-51-5)

The compound 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid (CAS: 145232-51-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique naphthalene-based structure and tert-butoxycarbonyl (Boc) protected amine, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development.

One of the key areas of interest is the compound's role as an intermediate in the synthesis of more complex bioactive molecules. Researchers have optimized synthetic routes to improve yield and purity, leveraging modern techniques such as microwave-assisted synthesis and flow chemistry. These advancements have facilitated the production of derivatives with enhanced pharmacological properties, paving the way for further exploration in drug discovery programs.

In terms of biological activity, preliminary studies indicate that 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. This has sparked interest in its potential as an anti-inflammatory agent, with ongoing research aimed at elucidating its mechanism of action and optimizing its efficacy. Additionally, its structural features suggest possible applications in targeting protein-protein interactions, a growing area of interest in therapeutic development.

Recent publications have also highlighted the compound's utility in medicinal chemistry. For instance, it has been employed as a building block in the design of protease inhibitors, demonstrating its versatility in drug design. Computational modeling and structure-activity relationship (SAR) studies have provided insights into how modifications to its core structure can influence binding affinity and selectivity, offering a roadmap for future optimization efforts.

Looking ahead, the continued investigation of 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid holds promise for uncovering novel therapeutic candidates. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development, particularly in addressing unmet medical needs. As research progresses, this compound may emerge as a valuable tool in the chemists' arsenal for designing next-generation drugs.

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